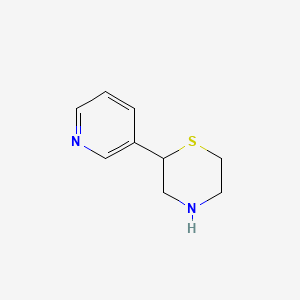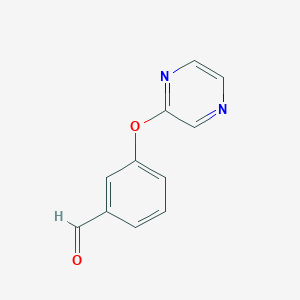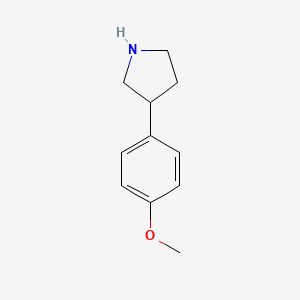
3-(4-Methoxyphenyl)pyrrolidin
Übersicht
Beschreibung
3-(4-Methoxyphenyl)pyrrolidine is a chemical compound with the CAS Number: 91246-26-3 . It has a molecular weight of 177.25 . The IUPAC name for this compound is 3-(4-methoxyphenyl)pyrrolidine .
Molecular Structure Analysis
The molecular structure of 3-(4-Methoxyphenyl)pyrrolidine is characterized by a five-membered pyrrolidine ring . This ring is one of the nitrogen heterocycles used widely by medicinal chemists . The structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization . It also contributes to the stereochemistry of the molecule and provides increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
While specific chemical reactions involving 3-(4-Methoxyphenyl)pyrrolidine are not available, it’s worth noting that the pyrrolidine ring and its derivatives have been used in the synthesis of various bioactive molecules . These include pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol .Physical And Chemical Properties Analysis
3-(4-Methoxyphenyl)pyrrolidine is a liquid at room temperature . The InChI Code for this compound is 1S/C11H15NO/c1-13-11-4-2-9(3-5-11)10-6-7-12-8-10/h2-5,10,12H,6-8H2,1H3 .Wissenschaftliche Forschungsanwendungen
Antimikrobielle Anwendungen
Derivate von 3-(4-Methoxyphenyl)pyrrolidin wurden auf ihre antimikrobiellen Eigenschaften untersucht. Diese Verbindungen haben Wirksamkeit gegen verschiedene Bakterienstämme gezeigt, was sie zu potenziellen Kandidaten für die Entwicklung neuer Antibiotika macht .
Krebsforschung
Der Pyrrolidinring, eine Kernstruktur in this compound, ist in vielen pharmakologisch aktiven Molekülen vorhanden. Die Forschung hat gezeigt, dass Derivate dieser Verbindung Antitumoraktivitäten aufweisen können, die für die Entwicklung von Krebsmedikamenten wertvoll sind .
Neuropharmakologie
Studien legen nahe, dass bestimmte Pyrrolidinderivate neurologische Funktionen beeinflussen können. Beispielsweise können sie die Glutamatfreisetzung im Gehirn beeinflussen, was für das Verständnis und die Behandlung neurologischer Erkrankungen von Bedeutung ist .
Diabetes-Management
Pyrrolidinderivate wurden mit der Behandlung von Diabetes in Verbindung gebracht. Mit this compound verwandte Verbindungen haben das Potenzial gezeigt, den Blutzuckerspiegel zu senken, was für die Behandlung von Diabetes und verwandten Erkrankungen von Vorteil ist .
Entzündungshemmende Eigenschaften
Das entzündungshemmende Potenzial von Pyrrolidinderivaten macht sie für die Behandlung chronisch-entzündlicher Erkrankungen interessant. Die Forschung zeigt, dass diese Verbindungen zur Entwicklung von Medikamenten verwendet werden können, die Entzündungen lindern .
Enzyminhibition
Es wurde festgestellt, dass this compound und seine Derivate verschiedene Enzyme hemmen, wie z. B. Cholinesterase und Carboanhydrase. Dieser enzymhemmende Effekt ist wichtig für die Behandlung von Erkrankungen wie Glaukom und Myasthenia gravis .
Safety and Hazards
This compound is classified under GHS07 for safety . It is harmful if swallowed or inhaled, and it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing mist, gas, or vapors, and avoiding contact with skin and eyes . It is recommended to use personal protective equipment and to ensure adequate ventilation .
Zukünftige Richtungen
The pyrrolidine ring, as found in 3-(4-Methoxyphenyl)pyrrolidine, is a versatile scaffold for novel biologically active compounds . It can guide medicinal chemists in the design of new pyrrolidine compounds with different biological profiles . Future research could focus on how the chiral moiety influences kinase inhibition .
Wirkmechanismus
Target of Action
The pyrrolidine ring is a common feature in many bioactive compounds and is used widely by medicinal chemists to obtain compounds for the treatment of various diseases . .
Mode of Action
It is known that the pyrrolidine ring and its derivatives can interact with various targets due to their ability to efficiently explore the pharmacophore space . The spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
A study on the biosynthetic pathway of tetramate bripiodionen, a compound bearing a similar pyrrolidine-2,4-dione skeleton, might provide some insights
Result of Action
Pyrrolidine derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, anticonvulsant, cholinesterase inhibition, and carbonic anhydrase inhibition .
Action Environment
It is known that the biological activity of pyrrolidine derivatives can be influenced by steric factors .
Eigenschaften
IUPAC Name |
3-(4-methoxyphenyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-13-11-4-2-9(3-5-11)10-6-7-12-8-10/h2-5,10,12H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPSZBLIRYUFEOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20397626 | |
| Record name | 3-(4-methoxyphenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20397626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
91246-26-3 | |
| Record name | 3-(4-methoxyphenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20397626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-methoxyphenyl)pyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(2-Chloro-6-fluorobenzyl)sulfanyl]-5-[2-(dimethylamino)vinyl]-4-isothiazolecarbonitrile](/img/structure/B1364756.png)
![3,4-dichloro-N-[(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino]aniline](/img/structure/B1364761.png)
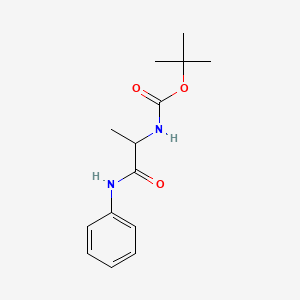
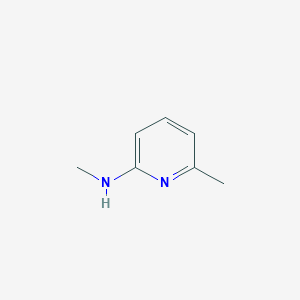
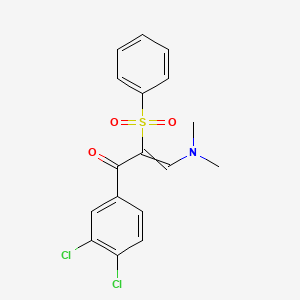
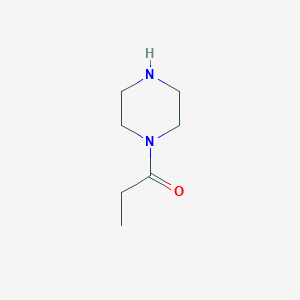


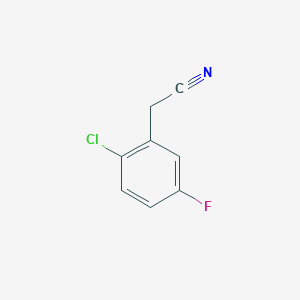


![1-[3-(Methylsulfanyl)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1364825.png)
